molecular formula C11H12O3 B8064281 Methyl 3-(hydroxymethyl)cubane-1-carboxylate

Methyl 3-(hydroxymethyl)cubane-1-carboxylate

Cat. No.: B8064281
M. Wt: 192.21 g/mol
InChI Key: PYZFSIXANHFJHI-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)cubane-1-carboxylate is a cubane-based derivative featuring a hydroxymethyl (-CH2OH) group at position 3 and a methyl ester (-COOCH3) at position 1. Cubanes are highly strained, symmetrical hydrocarbons with eight carbon atoms arranged in a cube-like structure, leading to unique electronic and steric properties.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-9(13)11-6-3-5-4(6)8(11)10(5,2-12)7(3)11/h3-8,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFSIXANHFJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5(C4C3C25)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(hydroxymethyl)cubane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a cubane derivative characterized by a hydroxymethyl group and a carboxylate functional group. The cubane framework is known for its unique three-dimensional structure, which can influence the compound's biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including viral DNA polymerases, which are critical in the replication of viruses such as herpes simplex virus (HSV) . This suggests that this compound may exhibit antiviral properties.
  • Cell Proliferation Modulation : Research indicates that cubane derivatives can affect cell proliferation pathways, potentially making them useful in cancer therapy . The structural similarity to nucleoside analogs enhances their potential as therapeutic agents against malignancies.

Case Studies and Experimental Data

  • Antiviral Activity : A study on cubane nucleoside analogs demonstrated that compounds with similar structures effectively inhibited viral replication. This compound may possess comparable antiviral efficacy, warranting further investigation .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that cubane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have been evaluated against breast cancer (MCF7) and melanoma (MM96L) cells, showing promising IC50 values that suggest significant anti-cancer activity .
  • Bioisosteric Properties : The cubane structure has been explored as a bioisostere for phenyl rings in drug design. This property allows for the modification of existing drugs to improve their efficacy and reduce side effects .

Table 1: Biological Activity of Cubane Derivatives

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntiviralTBD
Cubane Analog ACytotoxicity (MCF7)53±4
Cubane Analog BCytotoxicity (MM96L)37±3

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 3-(hydroxymethyl)cubane-1-carboxylate with structurally related compounds, highlighting key differences in molecular features and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Reference
This compound* C10H12O3† 168.19† Hydroxymethyl, methyl ester High-strain cubane backbone N/A
Methyl 3-aminocubane-1-carboxylate hydrochloride C10H11NO2·HCl 213.66 Amino, methyl ester, hydrochloride Cubane with basic amino substituent
4-(Methoxycarbonyl)cubane-1-carboxylic acid C9H10O4 198.17 Methoxycarbonyl, carboxylic acid Cubane with acidic -COOH group
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C7H12O3 144.17 Hydroxymethyl, methyl ester Lower-strain cyclobutane ring
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate C7H9F3O3 198.14 Hydroxy, trifluoromethyl, ester Fluorinated cyclobutane derivative
Methyl 3-Methylenecyclobutanecarboxylate C7H10O2 126.15 Methylene, methyl ester Cyclobutane with unsaturated bond

*Assumed formula and molecular weight due to lack of direct evidence.
†Calculated based on cubane backbone (C8H8) with substituents.

Physicochemical Properties and Reactivity

  • Cubane Derivatives: Methyl 3-aminocubane-1-carboxylate hydrochloride (C10H11NO2·HCl) exhibits ionic character due to the hydrochloride salt, enhancing solubility in polar solvents . In contrast, the hydroxymethyl analog likely has lower solubility due to the absence of ionic groups. 4-(Methoxycarbonyl)cubane-1-carboxylic acid (C9H10O4) combines ester and carboxylic acid groups, enabling dual reactivity (e.g., ester hydrolysis or acid-base reactions) .
  • Methyl 3-Methylenecyclobutanecarboxylate (C7H10O2) contains a reactive methylene group, making it susceptible to addition reactions .

Preparation Methods

Preparation via Borane-Mediated Reduction

The most direct synthesis of methyl 3-(hydroxymethyl)cubane-1-carboxylate involves the reduction of a cubane carboxylic acid derivative using borane-dimethyl sulfide (BH₃-SMe₂). This method, reported by the Royal Society of Chemistry, proceeds via the following steps :

  • Reaction Setup : A solution of BH₃-SMe₂ (46 μL in 1 mL tetrahydrofuran) is added dropwise to a stirred solution of methyl 3-iodocubane-1-carboxylate (17 , 100 mg, 0.48 mmol) at 0°C under an argon atmosphere.

  • Reduction : The mixture is warmed to room temperature and stirred for 3 hours, during which the borane selectively reduces the iodinated position to a hydroxymethyl group.

  • Workup : Water is cautiously added to quench excess borane, followed by solvent evaporation. The residue is diluted with water and extracted with dichloromethane.

  • Purification : Flash column chromatography on silica gel using tert-butyl methyl ether (TBME) yields this compound (21 ) as a colorless oil in 77% yield (72 mg).

Key Analytical Data :

  • IR (ATR) : ν = 3405 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.79 (s, 3H, OCH₃), 3.68 (s, 2H, CH₂OH), and characteristic cubane backbone signals at δ 4.25–4.15 (m, 8H).

  • HRMS (ESI) : m/z calcd for C₁₁H₁₄O₄ [M+H]⁺: 211.0974; found: 211.0976.

Alternative Routes via Acid Chloride Intermediates

Patent literature describes a related approach for synthesizing cubane hydroxymethyl derivatives through acid chloride intermediates . While optimized for 4-substituted cubanes, this method provides a framework adaptable to the 3-position:

  • Acid Chloride Formation :

    • Methyl cubane-1-carboxylate is treated with thionyl chloride (1 mole) under reflux to form the corresponding acid chloride.

    • Example: 4-methylcubane-1-carboxylic acid chloride synthesis via 2-hour reflux in thionyl chloride .

  • Reduction with Sodium Borohydride :

    • The acid chloride is dissolved in dioxane and reacted with sodium borohydride under controlled conditions to yield methyl 4-hydroxymethylcubane-1-carboxylate .

    • Modification for 3-Substitution : Replacing the 4-methyl group with a 3-iodo substituent (as in 17 ) could enable analogous hydroxymethylation at the 3-position.

Critical Comparison :

ParameterBorane Reduction Acid Chloride Route
Starting Material Methyl 3-iodocubane-1-carboxylateMethyl cubane-1-carboxylate
Reagent BH₃-SMe₂SOCl₂, NaBH₄
Yield 77%Not reported for 3-position
Purification Column chromatographyExtraction, distillation

Mechanistic Insights

The borane-mediated reduction proceeds via a two-step mechanism:

  • Coordination : BH₃ coordinates to the electron-deficient iodine atom at the 3-position, facilitating iodide displacement.

  • Hydroxymethyl Formation : A borane-iodide intermediate undergoes hydrolysis during workup to install the hydroxymethyl group .

In contrast, the acid chloride route relies on nucleophilic acyl substitution, where the chloride is replaced by a hydride from NaBH₄, followed by ester hydrolysis and re-esterification .

Challenges and Optimization

  • Positional Selectivity : Achieving 3-substitution requires precise control over cubane functionalization. Iodination at the 3-position (as in 17 ) is critical for directing borane reactivity .

  • Stability Issues : Cubane derivatives are prone to ring-opening under harsh conditions. The borane method’s mild temperatures (0–25°C) mitigate decomposition .

  • Scalability : The patent method’s use of Raney nickel for hydrogenation (e.g., in methyl 4-methylcubane-1-carboxylate synthesis) suggests potential for large-scale production if adapted to the 3-position .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(hydroxymethyl)cubane-1-carboxylate, and what key intermediates should be monitored?

  • Methodological Answer : The synthesis of cubane derivatives often involves oxidative cycloaddition or functionalization of pre-formed cubane scaffolds. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated systems can yield strained cyclic structures . Key intermediates include hydroxylated cubane precursors (e.g., 3-(hydroxymethyl)cubane-1-carboxylic acid), which require careful monitoring via TLC or HPLC due to their sensitivity to steric strain and potential ring-opening side reactions . Purification typically involves flash chromatography with gradients of ethyl acetate/hexane.
Intermediate Monitoring Technique Critical Parameters
Hydroxymethyl cubane precursorHPLC (C18 column, 220 nm)pH stability (neutral conditions)
CycloadductTLC (silica, UV visualization)Reaction time (<2 hr to avoid over-oxidation)

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : 1H/13C NMR is critical for confirming the cubane scaffold’s symmetry and substituent positions. The compound’s unique cubane geometry produces distinct splitting patterns (e.g., equivalent protons in axial positions). For example, cubane carboxylates often show singlets for methylene protons at δ 3.5–4.0 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 193.1), while FTIR confirms ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups. Purity (>95%) is assessed via reverse-phase HPLC with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory NMR data arising from the cubane scaffold’s symmetry in this compound?

  • Methodological Answer : Cubane’s high symmetry can lead to overlapping signals. Use variable-temperature NMR to exploit dynamic effects: lowering temperature to -40°C may resolve equivalent proton splitting due to slowed ring puckering . COSY and NOESY experiments help identify through-space couplings between hydroxymethyl and ester groups. For ambiguous cases, synthesize isotopically labeled analogs (e.g., 13C-enriched cubane) or employ DFT computational modeling to predict chemical shifts and compare with experimental data .

Q. How can computational modeling (e.g., DFT) predict and explain the thermal stability and decomposition pathways of cubane carboxylates?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can simulate cubane’s strain energy (~80 kcal/mol) and predict decomposition pathways (e.g., retro-Diels-Alder or ring-opening reactions). Key parameters include bond dissociation energies (BDEs) of the cubane core and activation barriers for decomposition. Compare computational results with thermogravimetric analysis (TGA) cubane carboxylates typically degrade above 200°C, with mass loss corresponding to CO2 release from the ester group .
Parameter Computational Insight Experimental Validation
Strain energy~80 kcal/mol (cubane core)Correlates with DSC exotherms
Decomposition pathwayPredicted CO2 release at 220°CTGA mass loss at 210–230°C

Q. What experimental design considerations are critical for studying the steric effects of this compound in Diels-Alder reactions?

  • Methodological Answer : Cubane’s rigid structure imposes severe steric constraints. Use low-temperature kinetics (e.g., -78°C in THF) to stabilize transition states and reduce side reactions. Monitor reaction progress via in situ FTIR to track dienophile consumption. Compare reactivity with less-strained analogs (e.g., bicyclo[1.1.1]pentane derivatives) to isolate steric effects. For regioselectivity challenges, employ Lewis acid catalysts (e.g., AlCl3) to polarize electron-deficient dienophiles .

Handling Data Contradictions

  • Unexpected Reaction Products : If dimerization occurs (e.g., via O-quinodimethane intermediates), analyze products using X-ray crystallography to confirm structure. Adjust reaction conditions (e.g., dilute concentrations, inert atmosphere) to favor monomeric products .
  • Spectral Discrepancies : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and computational predictions. For persistent contradictions, consider impurities (e.g., oxidation byproducts) and repeat synthesis under strictly anhydrous conditions .

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